molecular formula C13H18BClN2O2 B1412259 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1704081-85-5

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1412259
M. Wt: 280.56 g/mol
InChI Key: NTBBBFVYOSIVGI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]imidazole with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached . Benzo[d]imidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a commonly used moiety in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzo[d]imidazole core with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 6-position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]imidazole and tetramethyl-1,3,2-dioxaborolan-2-yl groups .

Scientific Research Applications

Synthesis and Characterization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride and related compounds have been a focus in the field of organic synthesis. Studies have synthesized and characterized various derivatives, confirming structures through techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The molecular structures have been further validated and explored using Density Functional Theory (DFT) calculations (Liao et al., 2022; Wu et al., 2021).

Microwave-Assisted Synthesis
Innovative synthetic approaches such as microwave-assisted synthesis have been employed to access N-substituted derivatives of this compound, demonstrating its utility in creating heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

Intermediate in Organic Synthesis
These compounds serve as critical intermediates in the synthesis of various organic molecules. Their reactivity and structural characteristics have been extensively studied, providing insights into their potential applications in the synthesis of complex organic compounds (Huang et al., 2021; Yang et al., 2021).

Electron Donors in Synthetic Approaches
These compounds have been identified as potent electron donors in various synthetic approaches, indicating their potential in the synthesis of key intermediates for different applications (Bifari & El-Shishtawy, 2021).

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10;/h5-8H,1-4H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBBFVYOSIVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride

CAS RN

1704081-85-5
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride

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